molecular formula C21H23N3O4 B2599593 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 898424-18-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2599593
CAS No.: 898424-18-5
M. Wt: 381.432
InChI Key: LRDGHODMCLDJQV-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with different Grignard reagents, followed by dehydration of the intermediate phenolic compounds. Subsequent reduction and deprotection steps are carried out to achieve the desired tetrahydroquinoline moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce fully saturated tetrahydroquinoline compounds.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-2,2,4-trimethyl-1,2-dihydroquinoline
  • 1-benzyl-2,2,4-trimethyl-1,2-dihydroquinoline
  • 1-benzoyl-2-cyano-1,2-dihydroquinoline

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and the presence of both acetyl and methoxyphenyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14(25)24-11-3-4-16-7-8-17(12-19(16)24)23-21(27)20(26)22-13-15-5-9-18(28-2)10-6-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDGHODMCLDJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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